molecular formula C18H38NO2P B14413651 2-(Dihexylphosphoryl)-N,N-diethylacetamide CAS No. 81232-69-1

2-(Dihexylphosphoryl)-N,N-diethylacetamide

Cat. No.: B14413651
CAS No.: 81232-69-1
M. Wt: 331.5 g/mol
InChI Key: VKEFOHKOIBTKPM-UHFFFAOYSA-N
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Description

2-(Dihexylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphoryl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihexylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dihexylphosphoryl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Dihexylphosphoryl chloride+N,N-diethylacetamideThis compound+HCl\text{Dihexylphosphoryl chloride} + \text{N,N-diethylacetamide} \rightarrow \text{this compound} + \text{HCl} Dihexylphosphoryl chloride+N,N-diethylacetamide→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dihexylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(Dihexylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Dihexylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the acetamide backbone allows for hydrogen bonding and other interactions with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dihexylphosphoryl)-N,N-dimethylacetamide
  • 2-(Dihexylphosphoryl)-N,N-diethylpropionamide
  • 2-(Dihexylphosphoryl)-N,N-diethylbutyramide

Uniqueness

2-(Dihexylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a dihexylphosphoryl group and an acetamide backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

81232-69-1

Molecular Formula

C18H38NO2P

Molecular Weight

331.5 g/mol

IUPAC Name

2-dihexylphosphoryl-N,N-diethylacetamide

InChI

InChI=1S/C18H38NO2P/c1-5-9-11-13-15-22(21,16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3

InChI Key

VKEFOHKOIBTKPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(CCCCCC)CC(=O)N(CC)CC

Origin of Product

United States

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